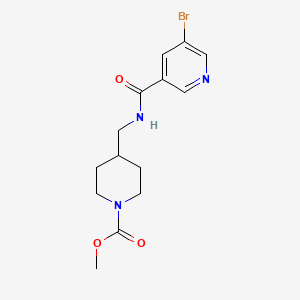

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a brominated nicotinamide moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the bromination of nicotinamide to form 5-bromonicotinamide. This intermediate is then reacted with piperidine-1-carboxylate under specific conditions to form the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Substitution: The bromine atom in the nicotinamide moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated nicotinamide moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-((5-chloronicotinamido)methyl)piperidine-1-carboxylate

- Methyl 4-((5-fluoronicotinamido)methyl)piperidine-1-carboxylate

- Methyl 4-((5-iodonicotinamido)methyl)piperidine-1-carboxylate

Uniqueness

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the specific arrangement of functional groups in this compound can lead to unique chemical and biological properties compared to its analogs.

Biological Activity

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring substituted with a bromonicotinamide moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Studies suggest that it may inhibit specific kinases involved in cell proliferation and survival, particularly in cancer cells. The nonclassical ERK5 mitogen-activated protein kinase pathway is one such target, where inhibition can lead to reduced cellular proliferation and increased apoptosis in malignant cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

- Inhibit Cell Proliferation : In vitro studies demonstrated that this compound effectively reduces the proliferation of various cancer cell lines, including HeLa and MCF-7 cells.

- Induce Apoptosis : Mechanistic studies revealed that treatment with this compound triggers apoptotic pathways, leading to increased cell death in cancerous cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Low (42%) |

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

These values indicate that while the compound is metabolized at a moderate rate, its low oral bioavailability suggests challenges in achieving therapeutic concentrations through oral administration .

Study on ERK5 Inhibition

A significant study focused on the inhibition of the ERK5 pathway using this compound. The results indicated:

- IC50 Values : The compound exhibited an IC50 value in the low nanomolar range against ERK5, demonstrating potent inhibition.

- Cell-Based Assays : In HeLa cells, the compound's efficacy was confirmed through Western blot analysis, showing reduced phosphorylation of ERK5 upon treatment.

Comparative Analysis with Other Compounds

In comparative studies with other known ERK inhibitors, this compound showed superior potency and selectivity, making it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name |

methyl 4-[[(5-bromopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O3/c1-21-14(20)18-4-2-10(3-5-18)7-17-13(19)11-6-12(15)9-16-8-11/h6,8-10H,2-5,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUYKMGWGONTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.